molecular formula C15H12FN B8749014 3-(4-fluorophenyl)-1-methyl-1H-indole CAS No. 93957-59-6

3-(4-fluorophenyl)-1-methyl-1H-indole

Cat. No.: B8749014
CAS No.: 93957-59-6
M. Wt: 225.26 g/mol
InChI Key: VWODPNVWAQYCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)-1-methyl-1H-indole ( 93957-59-6) is a fluorinated indole derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C 15 H 12 FN and a molecular weight of 225.27 g/mol, this compound serves as a valuable synthetic intermediate and a key structural motif for probing biological pathways . The indole scaffold is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets . Specifically, substituted 3-(4-fluorophenyl)-1H-indoles have been identified as a versatile template for designing potent and selective ligands. Research indicates that this core structure is associated with selective, centrally-acting serotonin 5-HT 2 receptor antagonism . By modifying substituents on the indole nitrogen and the benzene ring, researchers can fine-tune affinity and selectivity for 5-HT 2 receptors over other neurotransmitter receptors, such as dopamine D2 and alpha-1 adrenoceptors, making this chemotype a crucial tool for neuroscientific research and the development of potential central nervous system (CNS) agents . This compound is offered For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

93957-59-6

Molecular Formula

C15H12FN

Molecular Weight

225.26 g/mol

IUPAC Name

3-(4-fluorophenyl)-1-methylindole

InChI

InChI=1S/C15H12FN/c1-17-10-14(11-6-8-12(16)9-7-11)13-4-2-3-5-15(13)17/h2-10H,1H3

InChI Key

VWODPNVWAQYCLY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have emerged as a robust method for constructing the indole core while introducing aromatic substituents. A representative protocol involves the use of [Pd(cinnamyl)Cl]₂ paired with Josiphos ligands (CyPF-ᵗBu) in the presence of potassium tert-butoxide (KOtBu) as a base . This system facilitates the coupling of methyl-substituted indole precursors with 4-fluorophenyl boronic acid derivatives.

For instance, the reaction of 1-bromo-2-(methylphenylamino)benzene with 4-fluoroethynylbenzene in 1,4-dioxane at 90–110°C yields 3-(4-fluorophenyl)-1-methyl-1H-indole after 16–24 hours . The catalytic cycle involves oxidative addition of the aryl bromide to palladium, followed by alkyne insertion and reductive elimination to form the indole ring. This method achieves yields of 80–88% under optimized conditions, with the Josiphos ligand enhancing regioselectivity and suppressing side reactions .

Key parameters influencing efficiency include:

  • Catalyst loading : 1.25–2.5 mol% [Pd(cinnamyl)Cl]₂.

  • Solvent : 1,4-Dioxane or toluene.

  • Temperature : 90–110°C.

  • Base : KOtBu (3–6 equivalents).

Fischer Indole Synthesis Route

The Fischer indole synthesis remains a classical approach for constructing substituted indoles. This method involves the acid-catalyzed cyclization of 4-fluorophenylhydrazine with methyl-substituted ketones. For example, this compound can be synthesized via the reaction of 4-fluorophenylhydrazine hydrochloride with 3-pentanone in methanolic HCl under reflux .

The mechanism proceeds through hydrazone formation, followed by -sigmatropic rearrangement and cyclization. Amberlyst-15, a solid acid catalyst, has been employed as an alternative to traditional mineral acids, enabling milder conditions (25–50°C) and simplifying product isolation . Yields range from 70–75% when using ZnCl₂ in ethanol at 100–105°C .

Vilsmeier-Haack Formylation and Subsequent Reduction

A two-step strategy involving formylation and reduction has been documented for derivatives of this compound. The process begins with the Vilsmeier-Haack formylation of 1-(4-fluorophenyl)-2-(methylphenylamino)ethanone using POCl₃ in DMF, yielding this compound-2-carbaldehyde . Subsequent reduction of the aldehyde group is achieved via Clemmensen conditions (Zn(Hg)/HCl) or catalytic hydrogenation (H₂/Pd-C), affording the target compound with 82–86% overall yield .

Critical considerations include:

  • Formylation temperature : 80°C.

  • Reduction time : 3–5 hours.

  • Byproduct management : Silica gel chromatography is required to isolate the final product .

Alkylation of Pre-Formed Indole Derivatives

Direct N-methylation of 3-(4-fluorophenyl)-1H-indole represents a straightforward route. Treatment with methyl iodide in the presence of NaH or K₂CO₃ in DMF at 60°C achieves quantitative methylation of the indole nitrogen . This method benefits from commercial availability of the starting material but requires prior synthesis of 3-(4-fluorophenyl)-1H-indole, often via palladium-catalyzed methods .

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

MethodYield (%)Catalyst/ReagentTemperature (°C)Key Advantage
Pd-Catalyzed Cross-Coupling80–88[Pd(cinnamyl)Cl]₂, Josiphos90–110High regioselectivity
Fischer Indole Synthesis70–75ZnCl₂, Amberlyst-15100–105Scalable, classical approach
Vilsmeier-Haack/Reduction82–86POCl₃, Zn(Hg)80Functional group versatility
N-Alkylation>95CH₃I, NaH60Rapid, high-yielding

Mechanistic and Practical Considerations

  • Catalyst Degradation : Prolonged heating in Pd-catalyzed methods may lead to palladium black formation, necessitating ligand stabilization .

  • Acid Compatibility : Fischer cyclization with Amberlyst-15 avoids aqueous workup but requires careful moisture control .

  • Reduction Selectivity : Over-reduction of the indole ring during aldehyde-to-methyl conversion remains a challenge, mitigated by using mild hydrogenation conditions .

Chemical Reactions Analysis

Types of Reactions: 3-(4-fluorophenyl)-1-methyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom and the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are employed.

Major Products: The major products formed from these reactions include various substituted indoles, hydrogenated indoles, and indole oxides.

Scientific Research Applications

3-(4-fluorophenyl)-1-methyl-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-methyl-1H-indole involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors, influencing signal transduction pathways. Its fluorophenyl group enhances its binding affinity to specific targets, leading to pronounced biological effects .

Comparison with Similar Compounds

Key Observations:

Electronegative Substituents : Fluorine at the para-position of the phenyl ring enhances antibacterial activity, as seen in compound 92 (MIC = 5 µM) . Replacement with methoxy or chlorine reduces potency, aligning with SAR trends in chalcone derivatives where electronegative groups lower IC₅₀ values .

Core Modifications : Pyrazole and hydrazone analogs (e.g., 1-[3-(4-fluorophenyl)-5-phenylpyrazol-1-yl]propan-1-one) exhibit planar geometries but lack reported bioactivity, suggesting the indole core is critical for antimicrobial effects .

Steric Effects : Bulky substituents like nitroethyl groups (e.g., 3-(1-(4-fluorophenyl)-2-nitroethyl)-1-methyl-1H-indole) may hinder target binding, limiting utility to synthetic intermediates .

Key Observations:

  • Efficiency : Alkylation using T3P® provides high yields (77%) for fluorophenyl-indole derivatives compared to traditional chalcone-hydrazine condensations .
  • Versatility: Woollins' reagent enables novel routes for fluorinated indoles but requires optimization for scalability .

Antimicrobial Activity of Fluorinated Indoles vs. Chalcones:

Compound Class Example Compound Target Microbe IC₅₀/MIC (µM) Reference
Indole Derivatives 3-{(E)-[2-(4-F-C₆H₄)hydrazinylidene]methyl}-1-methyl-1H-indole B. subtilis 5 (MIC)
Chalcones Cardamonin Tyrosinase 4.35 (IC₅₀)
Chalcones (E)-1-(4-Bromo-5-iodophenyl)-3-(4-F-C₆H₄)propanone Tyrosinase 4.7 (IC₅₀)

Key Observations:

  • Indole derivatives exhibit superior antibacterial activity compared to chalcones, which primarily inhibit enzymes like tyrosinase .
  • Fluorine substitution enhances target affinity across both classes, but indoles' planar structure may improve membrane penetration .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-fluorophenyl)-1-methyl-1H-indole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via alkylation or benzylation of indole precursors. For example, a Pd-mediated coupling of 1-methylindole with 4-fluorophenylboronic acid under Suzuki conditions achieves moderate yields (~60–70%). Alternatively, direct alkylation using propylphosphonic anhydride as a catalyst enables efficient N-methylation and aryl substitution, yielding up to 77% (brown gummy product, confirmed by 1H NMR^1 \text{H NMR}) . Optimization involves controlling stoichiometry (e.g., 1.2 equiv. aryl halide) and temperature (80–100°C in DMF). Column chromatography (petroleum ether/ethyl acetate gradients) is critical for purification .

Q. How is this compound structurally characterized in academic research?

  • Methodological Answer : Key techniques include:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and non-classical hydrogen bonding (e.g., indole N–H interactions with adjacent aromatic systems) .
  • NMR spectroscopy : 1H^1 \text{H}, 13C^13 \text{C}, and 19F^19 \text{F} NMR confirm regioselectivity and purity. For example, 1H NMR^1 \text{H NMR} in DMSO-d6d_6 shows distinct indole proton signals at δ 7.81–6.66 ppm and methyl groups at δ 3.68 ppm .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+^+ at m/z 334.1329) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Follow hazard codes P201 (obtain specialized instructions), P210 (avoid heat/open flames), and P102 (keep from children). Use fume hoods for synthesis, store in inert atmospheres at –20°C, and dispose via incineration. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Spills should be neutralized with sodium bicarbonate .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation or intermolecular interactions?

  • Methodological Answer : X-ray diffraction (e.g., SHELXL ) identifies deviations from idealized geometries. For this compound, data collected at 93 K (R factor = 0.065) revealed puckering amplitudes and phase angles via Cremer-Pople coordinates . ORTEP-III visualizes thermal ellipsoids and validates hydrogen-bonded chains along the [001] direction . Discrepancies between computational and experimental data (e.g., torsion angles) require refinement using restraints in SHELX .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of fluorinated indole derivatives in medicinal chemistry?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the 4-fluorophenyl group with other halogens (Cl, Br) to assess electronic effects on target binding .
  • Pharmacophore modeling : Use Schrödinger Suite or MOE to map electrostatic/hydrophobic interactions. For example, fluorophenyl groups enhance π-π stacking with tyrosine residues in kinase inhibitors .
  • In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50_{50}) across derivatives. SAR studies on 5-fluoroindole-2,3-dione analogs show enhanced antiproliferative activity via thiosemicarbazone modifications .

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR shifts) across synthetic batches?

  • Methodological Answer :

  • Solvent effects : Compare 1H NMR^1 \text{H NMR} in DMSO-d6d_6 vs. CDCl3_3; polar solvents deshield aromatic protons (Δδ ~0.2–0.5 ppm) .
  • Dynamic proton exchange : Use variable-temperature NMR to detect tautomerism (e.g., indole NH rotamers).
  • Impurity profiling : LC-MS (ESI or APCI) identifies byproducts like dehalogenated intermediates or oxidation products .

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